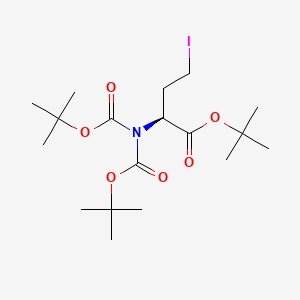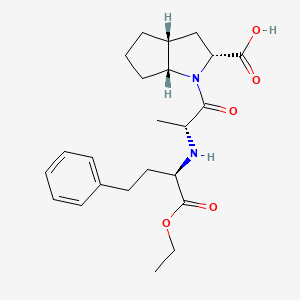
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester
Übersicht
Beschreibung
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound is characterized by its complex structure, which includes tert-butyloxycarbonyl (Boc) protecting groups and an iodine atom, making it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester can undergo several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester depends on its application. In chemical synthesis, it acts as a building block, participating in reactions to form more complex structures. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-iodo-butanoic Acid: Lacks the Boc protecting groups and ester functionality.
(S)-2-Di(tert-butyloxycarbonyl)amino-4-bromo-butanoic Acid tert-Butyl Ester: Similar structure but with a bromine atom instead of iodine.
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-pentanoic Acid tert-Butyl Ester: Similar structure but with an additional carbon in the backbone.
Uniqueness
(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is unique due to the presence of both Boc protecting groups and an iodine atom, which provide specific reactivity and stability characteristics valuable in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32INO6/c1-16(2,3)24-13(21)12(10-11-19)20(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGWQNIRRDKDI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol](/img/new.no-structure.jpg)






![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)


